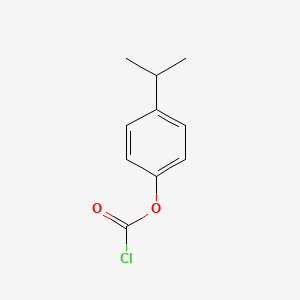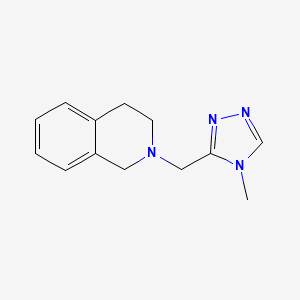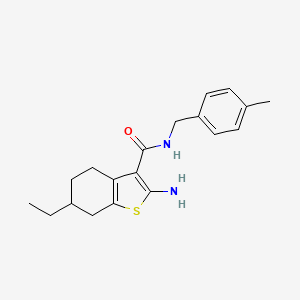![molecular formula C18H26N4O2S B2525137 4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione CAS No. 691385-13-4](/img/structure/B2525137.png)
4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione" is a member of the 1,2,4-triazole-thione family, which is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry. The structure of this compound suggests that it is a Schiff base, which is formed by the condensation of an amine with an aldehyde or ketone. Schiff bases of 1,2,4-triazole-thiones are particularly interesting due to their potential pharmacological properties and their use as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of related 1,2,4-triazole-thione derivatives typically involves multi-step reactions starting from basic precursors such as hydrazides, aldehydes, and ketones. For instance, the synthesis of a similar compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, was achieved via multi-step reactions with excellent yield . Another example is the preparation of 4-amino-3-(2-methoxy-4-propylphenoxymethylene)-(1H)-1,2,4-triazole-5-thione from eugenol, followed by condensation with various aromatic aldehydes to form a series of imines . These methods could be adapted to synthesize the compound , with modifications to the side chains to match the specific substituents.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole-thiones is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FT-IR). XRD provides detailed information about the crystal structure, while NMR and FT-IR are used to elucidate the chemical structure and confirm the presence of specific functional groups . The molecular structure is further analyzed using density functional theory (DFT) calculations to predict the geometry, electronic properties, and potential tautomerism, as seen in related compounds .
Chemical Reactions Analysis
1,2,4-Triazole-thiones can undergo various chemical reactions, including tautomerism between thiol and thione forms, as well as nucleophilic attacks at reactive sites identified by molecular electrostatic potential (MEP) maps . The NH group is often a site for nucleophilic attack, while the sulfur atom can participate in the formation of hydrogen bonds and other non-covalent interactions . These reactions are crucial for the biological activity of the compounds and their interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole-thiones are influenced by their molecular structure. These compounds typically exhibit strong hydrogen bonding, as indicated by Hirshfeld surface analysis, and have distinct UV-visible and IR spectra . Their thermal stability can be assessed using thermogravimetric analysis (TG/DTG), and their solubility and reactivity in different solvents can be studied using various spectroscopic methods . The electronic properties, such as HOMO-LUMO gaps and hyperpolarizability, are important for understanding their potential applications in materials science and as sensors .
Applications De Recherche Scientifique
Synthesis and Biological Screening
A series of 1,2,4-triazole derivatives, including structures related to 4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione, were synthesized and characterized. These compounds were evaluated for their antibacterial and antifungal activities against various pathogens. The studies revealed that certain derivatives exhibit promising antibacterial and antitubercular activities, showcasing the potential of 1,2,4-triazole derivatives in antimicrobial research (Godhani et al., 2015).
Antifungal Drug Potential
Investigation into 4-amino-5-substituent-1,2,4-triazole-3-thione Schiff bases revealed new antifungal compounds. These studies include characterization, biological activities, and molecular docking studies. One particular compound demonstrated significant effectiveness against plant fungi, hinting at the potential use of these derivatives in developing antifungal agents (Wu et al., 2019).
Corrosion Inhibition
The application of triazole derivatives in corrosion inhibition was also explored. A specific study demonstrated the effectiveness of a novel triazole-based compound as a corrosion inhibitor for mild steel in a corrosive environment. This underscores the chemical versatility and applicability of triazole derivatives in industrial applications, including in the protection of metals against corrosion (Al-amiery et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-4-6-7-11-24-15-10-9-14(12-16(15)23-3)13-19-22-17(8-5-2)20-21-18(22)25/h9-10,12-13H,4-8,11H2,1-3H3,(H,21,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSTUKBRFDXAEW-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)CCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)CCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2525054.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2525055.png)
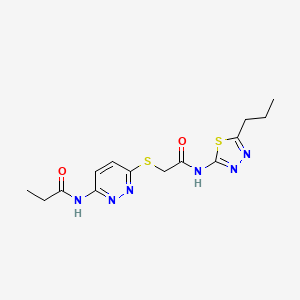
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}benzamide](/img/structure/B2525060.png)
![Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate](/img/structure/B2525061.png)

![Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate](/img/structure/B2525064.png)
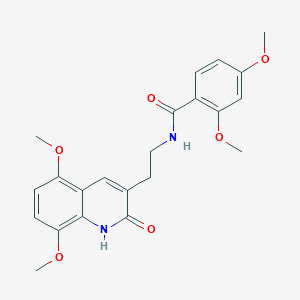
![6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2525068.png)
![N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2525072.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2525073.png)
